molecular formula C14H19Cl2NO B14378231 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride CAS No. 88091-34-3

6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride

Cat. No.: B14378231
CAS No.: 88091-34-3
M. Wt: 288.2 g/mol
InChI Key: ZMKGBYLPIPWZDN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring, along with three methyl groups and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with similar properties.

Uniqueness

6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride is unique due to its specific structural features, including the presence of a 4-chlorophenyl group and three methyl groups on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88091-34-3

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C14H18ClNO.ClH/c1-14(2)9-12(17)8-13(16(14)3)10-4-6-11(15)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H

InChI Key

ZMKGBYLPIPWZDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1C)C2=CC=C(C=C2)Cl)C.Cl

Origin of Product

United States

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